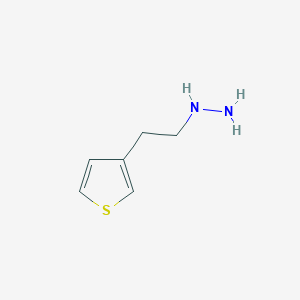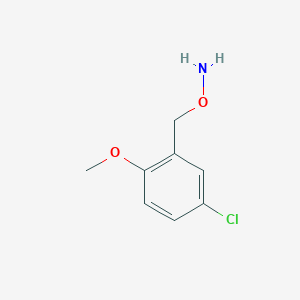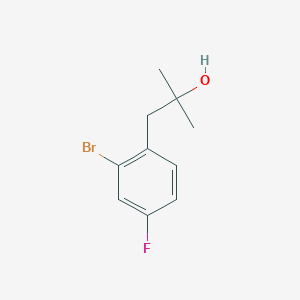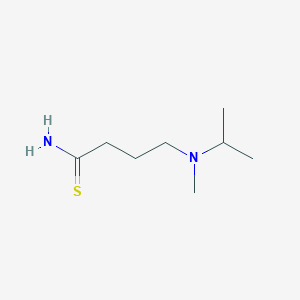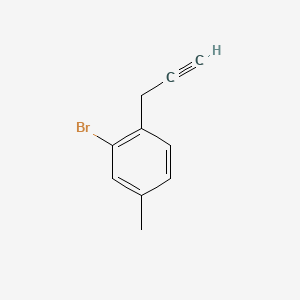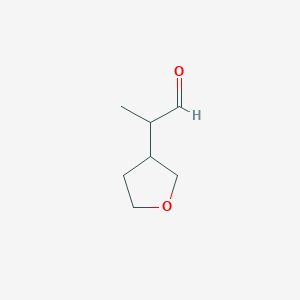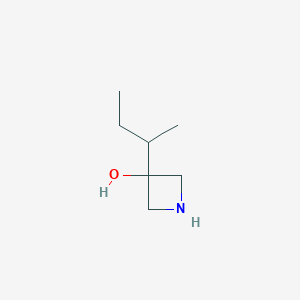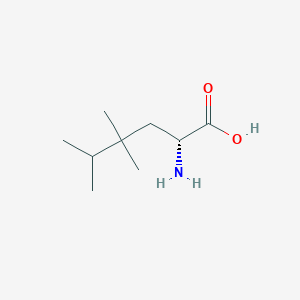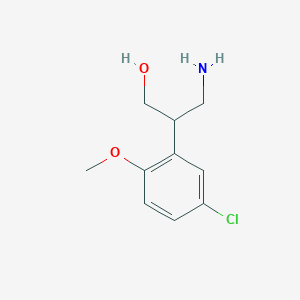![molecular formula C14H18 B13612483 1-Methyl-1-phenylspiro[3.3]heptane](/img/structure/B13612483.png)
1-Methyl-1-phenylspiro[3.3]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-1-phenylspiro[3.3]heptane is a unique organic compound characterized by its spirocyclic structure. The spiro[3.3]heptane core is a saturated benzene bioisostere, meaning it can mimic the properties of benzene rings in various chemical and biological contexts
Vorbereitungsmethoden
The synthesis of 1-Methyl-1-phenylspiro[3.3]heptane typically involves the following methods:
Linear Approaches: These include the addition of ketenes to activated or strained alkenes, alkylation of malonate esters, and rearrangements of cyclopropanes.
Modular Approach: This method involves the reaction of keteneiminium salts with alkenes to form cyclobutanones, which are then hydrolyzed to yield spiro[3.3]heptanes. This approach is advantageous due to its efficiency and the availability of starting materials.
Analyse Chemischer Reaktionen
1-Methyl-1-phenylspiro[3.3]heptane undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
1-Methyl-1-phenylspiro[3.3]heptane has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold in drug design to improve the physicochemical properties and bioactivity of pharmaceutical compounds.
Biological Studies: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Industrial Applications: It is employed in the synthesis of specialty chemicals and materials due to its stability and reactivity.
Wirkmechanismus
The mechanism by which 1-Methyl-1-phenylspiro[3.3]heptane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into binding sites that are typically occupied by benzene rings, thereby modulating the activity of the target molecules . This interaction can lead to various biological effects, including enzyme inhibition and receptor activation.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-1-phenylspiro[3.3]heptane can be compared to other spirocyclic compounds such as:
Spiro[3.3]hepta-1,5-diene: This compound exhibits axial chirality and is used in stereochemical studies.
2,6-Dichlorospiro[3.3]heptane: Known for its axial chirality, this compound is used in studies of stereochemistry and chirality.
The uniqueness of this compound lies in its ability to mimic benzene rings while providing a three-dimensional structure that can enhance the bioactivity and stability of the compounds it is incorporated into .
Eigenschaften
Molekularformel |
C14H18 |
|---|---|
Molekulargewicht |
186.29 g/mol |
IUPAC-Name |
3-methyl-3-phenylspiro[3.3]heptane |
InChI |
InChI=1S/C14H18/c1-13(12-6-3-2-4-7-12)10-11-14(13)8-5-9-14/h2-4,6-7H,5,8-11H2,1H3 |
InChI-Schlüssel |
BEEBXMVRDDXMCZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC12CCC2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{2-Methylimidazo[1,2-a]pyridin-3-yl}ethan-1-amine](/img/structure/B13612401.png)


